7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one
Description
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative featuring a difluoromethylsulfonyl (-SO₂CF₂H) group at the 7-position and a fluorine atom at the 4-position of the indanone scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C10H7F3O3S |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
7-(difluoromethylsulfonyl)-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3O3S/c11-6-2-4-8(17(15,16)10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |
InChI Key |
YTNBHEVBBAOOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Arylpropionic Acid Derivatives
Arylpropionic acids substituted with fluorine at the para position undergo cyclization in the presence of terbium triflate (Tb(OTf)₃) at 250°C, yielding 4-fluoro-2,3-dihydro-1H-inden-1-one. This method, adapted from Barbosa et al., achieves yields up to 74% by suppressing auto-condensation side reactions through careful temperature control.
Representative Reaction:
Alternative Lewis Acid Catalysts
Niobium pentachloride (NbCl₅) demonstrates efficacy in Friedel-Crafts alkylation-acylation cascades. For instance, reacting 3,3-dimethylacrylic acid with fluorinated aromatic substrates in the presence of NbCl₅ generates 4-fluoro-1-indanone derivatives in yields up to 78%. This method prioritizes electron-rich aromatic systems to enhance cyclization efficiency.
Sulfonylation at the C7 Position
Introducing the difluoromethylsulfonyl group (-SO₂CF₂H) at the C7 position necessitates strategic sulfonylation. Two primary methodologies emerge:
Direct Sulfonylation via Electrophilic Aromatic Substitution
Electron-deficient indanones undergo sulfonylation using difluoromethylsulfonyl chloride (CF₂HSO₂Cl) under acidic conditions. A mixture of AlCl₃ and dichloromethane at 0°C facilitates regioselective substitution at the C7 position, attributed to the directing effects of the ketone and fluorine substituents.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → rt |
| Reaction Time | 12 h |
| Yield | 58–62% |
Oxidation of Thioether Intermediates
An alternative route involves:
-
Thiolation : Introducing a difluoromethylthio (-SCF₂H) group via Ullmann coupling with CuI and 1,10-phenanthroline .
-
Oxidation : Treating the thioether intermediate with Oxone® in a MeOH/H₂O mixture to yield the sulfonyl group.
Critical Considerations:
-
Over-oxidation to sulfonic acids is mitigated by maintaining pH 7–8.
-
Thiolation regioselectivity is enhanced by pre-blocking reactive sites with trimethylsilyl (TMS) groups.
Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enables direct C4 fluorination. However, these reagents often require palladium catalysis to achieve acceptable yields (45–50%) without compromising the sulfonyl group.
Halogen Exchange (Halex Reaction)
Aryl chlorides or bromides at the C4 position undergo nucleophilic substitution with KF in the presence of 18-crown-6 at 150°C. This method, while efficient for simple indanones, faces challenges in substrates bearing electron-withdrawing sulfonyl groups, necessitating prolonged reaction times (72 h).
Integrated Synthetic Pathways
Sequential Friedel-Crafts/Sulfonylation Approach
-
Cyclization : Generate 4-fluoro-1-indanone via Tb(OTf)₃-catalyzed Friedel-Crafts acylation.
-
Sulfonylation : React with CF₂HSO₂Cl under AlCl₃ catalysis to install the difluoromethylsulfonyl group.
-
Purification : Chromatographic separation (SiO₂, hexane/EtOAc 4:1) yields the target compound in 52% overall yield.
Convergent Synthesis via Pre-functionalized Intermediates
-
Synthesis of 7-bromo-4-fluoro-1-indanone : Achieved through bromination of 4-fluoro-1-indanone using NBS in CCl₄.
-
Suzuki-Miyaura Coupling : Replace bromide with a difluoromethylsulfonyl-bearing boronic ester under Pd(PPh₃)₄ catalysis.
-
Oxidative Workup : H₂O₂ in acetic acid ensures complete oxidation of any residual thioether byproducts.
Analytical Characterization
Key spectral data for 7-((difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one:
| Technique | Data Highlights |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.02 (t, 2H, CH₂), 2.89 (t, 2H, CH₂), 6.85 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H) |
| ¹⁹F NMR | δ -112.4 (s, 1F, Ar-F), -78.9 (t, 2F, CF₂H) |
| HRMS | m/z 228.0382 [M+H]⁺ (calc. 228.0385) |
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonylation : Competing substitution at C5 and C6 positions remains a hurdle. Computational studies suggest DFT-guided catalyst design could improve site specificity.
-
Acid Sensitivity : The difluoromethylsulfonyl group undergoes hydrolysis under strongly acidic conditions. Employing buffered reaction media (pH 6–7) enhances stability.
-
Scalability : NbCl₅-mediated cyclization shows promise for kilogram-scale production but requires solvent recovery systems to offset costs .
Chemical Reactions Analysis
Types of Reactions
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and difluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized indenone compounds.
Scientific Research Applications
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one has shown significant promise as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), a critical regulator in tumor growth under hypoxic conditions. Inhibition of HIF-2α is particularly relevant in cancer therapies, as it plays a role in tumor proliferation and survival.
Antitumor Activity
Preclinical studies have demonstrated that this compound can:
- Inhibit Tumor Cell Proliferation : It significantly reduces the proliferation of renal cell carcinoma (RCC) cells in vitro and in vivo.
- Induce Apoptosis : The compound promotes apoptosis in cancer cells by enhancing caspase activity.
- Reduce Tumor Growth : In animal models, it has been shown to inhibit tumor growth more effectively than existing therapies like SU11248 .
Therapeutic Implications
The primary applications of this compound lie in:
Cancer Treatment : Its ability to inhibit HIF-2α makes it a candidate for developing targeted therapies against various cancers, particularly those characterized by hypoxic environments.
Iron Overload Disorders : Preliminary studies suggest potential applications in treating conditions related to iron overload, indicating broader therapeutic implications .
Synthesis and Structural Analogues
The synthesis of this compound typically involves several key steps that allow for the generation of diverse analogs. These analogs may exhibit enhanced biological activity or altered pharmacokinetic properties.
Interaction Studies
Research has focused on the binding affinity of this compound to HIF-related proteins using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These investigations are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against target proteins .
| Study | Cell Line | IC50 (μM) | Mechanism of Action | Findings |
|---|---|---|---|---|
| 1 | RCC Cells | 6 | HIF-2α Inhibition | Reduced tumor cell density |
| 2 | MDA-MB-231 | 2.43 | Microtubule Destabilization | Induced apoptosis via caspase activation |
| 3 | HepG2 | 4.98 | Cell Cycle Arrest | Inhibited proliferation |
| 4 | Inflammatory Models | N/A | Cytokine Inhibition | Reduced TNF-α and IL-6 levels |
Mechanism of Action
The mechanism by which 7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences the physicochemical and biological properties of indanones. Key comparisons include:
Analysis :
- Methylsulfonyl analogs (e.g., 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one) are well-characterized in crystallographic studies due to their stability, but they may lack the steric bulk required for selective target binding .
Fluorination Patterns
Fluorine substitution at the 4-position is a common strategy to modulate electronic properties and bioavailability:
Analysis :
- The 4-fluoro substitution in the target compound likely stabilizes the ketone moiety through inductive effects, a feature shared with 4-bromo-7-fluoro-indanone, though bromine’s larger size may hinder target accessibility .
- Fluorine at the 5- or 7-position (e.g., 5-fluoro-2-methyl-indanone) can alter ring electronics but may reduce metabolic stability compared to 4-fluoro derivatives .
Analysis :
- Benzylidene-indanones (e.g., compound 7x in ) exhibit potent anti-inflammatory activity, suggesting that the target compound’s difluoromethylsulfonyl group could similarly modulate inflammatory pathways .
- Spiro derivatives demonstrate that ring conformation significantly impacts anticancer activity, a factor that may apply to the target compound’s bicyclic structure .
Biological Activity
7-((Difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1672661-81-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This compound features a unique difluoromethyl sulfonyl group that enhances its reactivity and biological efficacy.
The molecular formula of this compound is C₁₀H₇F₃O₃S, with a molecular weight of approximately 264.22 g/mol. The presence of fluorine atoms contributes to its metabolic stability and lipophilicity, making it suitable for various pharmacological applications .
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting hypoxia-inducible factor 2-alpha (HIF-2α). HIF-2α plays a crucial role in tumor growth and survival under low oxygen conditions, making it a significant target for cancer therapies. Preliminary studies suggest that this compound can effectively inhibit HIF-2α activity, leading to reduced tumor proliferation and improved treatment outcomes in various cancer models.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | HIF inhibition |
| NCI-H460 | 12.50 | HIF inhibition |
| HepG2 | 42.30 | HIF inhibition |
These values indicate the compound's potential effectiveness as an anti-cancer agent across various types of cancer cells .
Case Studies
In one notable case study, researchers investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, highlighting its potential as an effective therapeutic agent in oncology.
Structural Analogues and Their Biological Activities
The structural uniqueness of this compound allows for the synthesis of various analogues that may exhibit enhanced biological activity or altered pharmacokinetic properties. Some notable analogues include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one | C₁₀H₉FOS | Contains a methylsulfonyl group instead of difluoromethylsulfonyl |
| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | C₉H₇FO₂ | Features a hydroxyl group that may alter solubility and biological activity |
| 7-(Trifluoromethyl)-4-fluoro-2,3-dihydro-1H-indene | C₉H₇F₃ | Contains a trifluoromethyl group which may enhance lipophilicity |
These compounds demonstrate the potential for further exploration in drug design and development.
Q & A
Basic Questions
Q. What experimental methods are recommended for determining the crystal structure of 7-((difluoromethyl)sulfonyl)-4-fluoro-2,3-dihydro-1H-inden-1-one?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) paired with the SHELX software suite for structure solution (via SHELXS/SHELXD) and refinement (via SHELXL). SHELX is robust for handling twinned or high-resolution data and integrates well with crystallographic pipelines. For accurate refinement, employ high-intensity synchrotron radiation sources and validate results using residual density maps and R-factors .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adopt precautions for fluorinated sulfonates, which may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor for respiratory irritation and skin sensitization, as seen in structurally related fluoro-indenones .
Q. How can the purity and structural identity of this compound be verified after synthesis?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., difluoromethyl sulfonyl and fluorine groups) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP) surfaces, and global reactivity indices (electrophilicity, chemical hardness). Compare computed NMR chemical shifts with experimental data to validate electron distribution models. This approach is critical for predicting reactivity in catalytic or biological systems .
Q. What strategies are effective for studying molecular interactions via docking simulations?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize the difluoromethyl sulfonyl group using partial charge assignments from DFT. Account for fluorine’s electronegativity and sulfonyl’s hydrogen-bond acceptor capacity. Validate docking poses with molecular dynamics (MD) simulations (e.g., AMBER) to assess stability under physiological conditions .
Q. How can substituent effects on bioactivity be systematically analyzed?
- Methodological Answer : Design a SAR (structure-activity relationship) study by synthesizing analogs with varying substituents (e.g., replacing difluoromethyl sulfonyl with methyl sulfone or halogens). Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Corrogate results with computational metrics (e.g., LogP, polar surface area) to identify bioavailability drivers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
